molecular formula C28H29BN2O5S B12947584 1H-Pyrrolo[2,3-b]pyridine, 3-(2,3-dihydro-7-benzofuranyl)-1-[(4-methylphenyl)sulfonyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- CAS No. 875639-25-1

1H-Pyrrolo[2,3-b]pyridine, 3-(2,3-dihydro-7-benzofuranyl)-1-[(4-methylphenyl)sulfonyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

Cat. No.: B12947584
CAS No.: 875639-25-1
M. Wt: 516.4 g/mol
InChI Key: NAQKQBRABZRGTP-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine, 3-(2,3-dihydro-7-benzofuranyl)-1-[(4-methylphenyl)sulfonyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]pyridine core, a benzofuran moiety, and a sulfonyl group attached to a methylphenyl ring. The presence of a dioxaborolan group further enhances its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 3-(2,3-dihydro-7-benzofuranyl)-1-[(4-methylphenyl)sulfonyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- typically involves multi-step organic reactions. The process begins with the formation of the pyrrolo[2,3-b]pyridine core, followed by the introduction of the benzofuran moiety through a series of coupling reactions. The sulfonyl group is then attached to the methylphenyl ring using sulfonation reactions. Finally, the dioxaborolan group is introduced via a boronation reaction under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to facilitate large-scale synthesis while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo[2,3-b]pyridine, 3-(2,3-dihydro-7-benzofuranyl)-1-[(4-methylphenyl)sulfonyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine, 3-(2,3-dihydro-7-benzofuranyl)-1-[(4-methylphenyl)sulfonyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The pyrrolo[2,3-b]pyridine core may interact with enzymes or receptors, modulating their activity. The sulfonyl group can enhance the compound’s binding affinity, while the dioxaborolan group may facilitate its transport and stability within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 1H-Pyrrolo[2,3-b]pyridine derivatives
  • Benzofuran-containing compounds
  • Sulfonyl-substituted aromatic compounds

Uniqueness

What sets 1H-Pyrrolo[2,3-b]pyridine, 3-(2,3-dihydro-7-benzofuranyl)-1-[(4-methylphenyl)sulfonyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- apart is its combination of structural features, which confer unique chemical and biological properties. The presence of the dioxaborolan group, in particular, distinguishes it from other similar compounds, providing enhanced reactivity and stability.

Properties

CAS No.

875639-25-1

Molecular Formula

C28H29BN2O5S

Molecular Weight

516.4 g/mol

IUPAC Name

3-(2,3-dihydro-1-benzofuran-7-yl)-1-(4-methylphenyl)sulfonyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C28H29BN2O5S/c1-18-9-11-21(12-10-18)37(32,33)31-17-24(22-8-6-7-19-13-14-34-25(19)22)23-15-20(16-30-26(23)31)29-35-27(2,3)28(4,5)36-29/h6-12,15-17H,13-14H2,1-5H3

InChI Key

NAQKQBRABZRGTP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N=C2)N(C=C3C4=CC=CC5=C4OCC5)S(=O)(=O)C6=CC=C(C=C6)C

Origin of Product

United States

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